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molecular formula C18H32O7 B8689971 Dodecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 78568-45-3

Dodecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No. B8689971
M. Wt: 360.4 g/mol
InChI Key: WEKLUCWCJWZVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04271032

Procedure details

A blend of citric acid (63 grams, 0.3 mole), dodecyl alcohol (55.8 grams, 0.31 mole), p-toluene sulfonic acid (0.1 gram, 0.6 mole) and 300 ml. of dioxane was refluxed for 72 hours, passing the condensed vapor through 4A molecular sieve. The dioxane solvent was then evaporated under reduced pressure (30 mm.) to a 150 gram residue. This mixture was diluted with 200 ml. of toluene and the reaction mixture subsequently stripped to 60° C. at 5 mm. pressure. The residue was an amber oil which solidified to a cream colored soft solid, weight 106.6 grams (Theory 108 grams).
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
55.8 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[CH2:14](O)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].C1(C)C=CC(S(O)(=O)=O)=CC=1>O1CCOCC1>[CH2:25]([O:10][C:9](=[O:11])[CH2:8][C:3]([CH2:2][C:1]([OH:13])=[O:12])([C:5]([OH:7])=[O:6])[OH:4])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14]

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
Quantity
55.8 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dioxane solvent was then evaporated under reduced pressure (30 mm.) to a 150 gram residue
ADDITION
Type
ADDITION
Details
This mixture was diluted with 200 ml
CUSTOM
Type
CUSTOM
Details
subsequently stripped to 60° C. at 5 mm

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)OC(CC(O)(C(=O)O)CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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